molecular formula C15H20ClNO2 B11061558 2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide

2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide

Cat. No.: B11061558
M. Wt: 281.78 g/mol
InChI Key: WSISFRXXQCGCEY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and a methylcyclohexyl group attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-methylcyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    4-chlorophenoxyacetic acid: Another similar compound with a chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide is unique due to the presence of both a chlorophenoxy group and a methylcyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide

InChI

InChI=1S/C15H20ClNO2/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,17,18)

InChI Key

WSISFRXXQCGCEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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